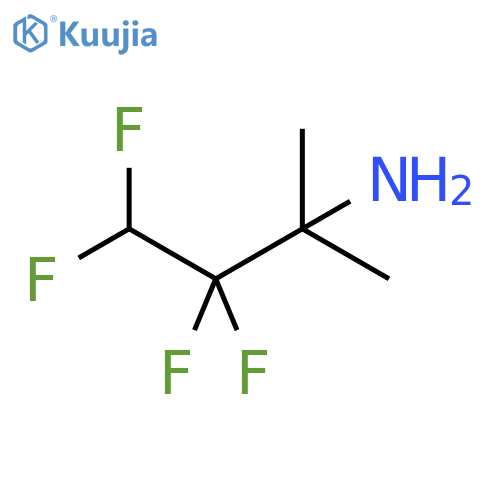Cas no 2228343-96-0 (3,3,4,4-tetrafluoro-2-methylbutan-2-amine)

3,3,4,4-tetrafluoro-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3,3,4,4-tetrafluoro-2-methylbutan-2-amine
- EN300-1680297
- 2228343-96-0
-
- インチ: 1S/C5H9F4N/c1-4(2,10)5(8,9)3(6)7/h3H,10H2,1-2H3
- InChIKey: NASJPSNFOSNGEQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)F)(C(C)(C)N)F
計算された属性
- せいみつぶんしりょう: 159.06711194g/mol
- どういたいしつりょう: 159.06711194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 26Ų
3,3,4,4-tetrafluoro-2-methylbutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1680297-0.1g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-1g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-1.0g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-1680297-0.5g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-5g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-10.0g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 10g |
$5405.0 | 2023-06-04 | ||
| Enamine | EN300-1680297-0.25g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-0.05g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-2.5g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1680297-5.0g |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine |
2228343-96-0 | 5g |
$3645.0 | 2023-06-04 |
3,3,4,4-tetrafluoro-2-methylbutan-2-amine 関連文献
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
10. Back matter
3,3,4,4-tetrafluoro-2-methylbutan-2-amineに関する追加情報
Research Brief on 3,3,4,4-Tetrafluoro-2-methylbutan-2-amine (CAS: 2228343-96-0): Recent Advances and Applications
3,3,4,4-Tetrafluoro-2-methylbutan-2-amine (CAS: 2228343-96-0) is a fluorinated amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent literature highlights the importance of fluorinated compounds in medicinal chemistry, as the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 3,3,4,4-tetrafluoro-2-methylbutan-2-amine, with its tetrafluoro substitution, exhibits enhanced metabolic stability and lipophilicity, making it a promising candidate for the design of novel therapeutics. Studies have explored its role as a building block in the synthesis of fluorinated analogs of biologically active molecules, particularly in the context of central nervous system (CNS) disorders.
One of the key findings in recent research is the compound's utility in the development of positron emission tomography (PET) radiotracers. The fluorine atoms in 3,3,4,4-tetrafluoro-2-methylbutan-2-amine can be replaced with fluorine-18 isotopes, enabling its use in imaging studies to track biological processes in vivo. This application is particularly relevant in neuroscience, where PET imaging is critical for understanding the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its imaging applications, 3,3,4,4-tetrafluoro-2-methylbutan-2-amine has been investigated for its potential as a modulator of neurotransmitter systems. Preliminary in vitro studies suggest that the compound may interact with GABA receptors, which are implicated in anxiety, epilepsy, and sleep disorders. However, further in vivo studies are required to validate these findings and elucidate the compound's mechanism of action.
The synthesis of 3,3,4,4-tetrafluoro-2-methylbutan-2-amine has also been a focus of recent research. Advances in fluorination techniques, such as the use of transition metal catalysts and electrophilic fluorinating agents, have improved the efficiency and yield of its production. These methodological improvements are expected to facilitate the broader adoption of this compound in pharmaceutical research and development.
Despite its promising properties, challenges remain in the clinical translation of 3,3,4,4-tetrafluoro-2-methylbutan-2-amine. Issues such as potential toxicity, bioavailability, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, 3,3,4,4-tetrafluoro-2-methylbutan-2-amine (CAS: 2228343-96-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in PET imaging and neurotransmitter modulation highlight its potential to contribute to the development of new diagnostic and therapeutic agents. Continued research and innovation in this area are expected to yield significant advancements in the coming years.
2228343-96-0 (3,3,4,4-tetrafluoro-2-methylbutan-2-amine) 関連製品
- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)
- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)
- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)
- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)